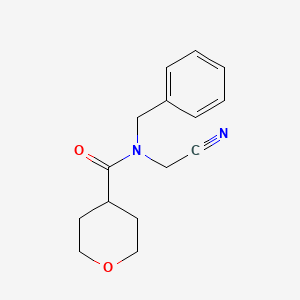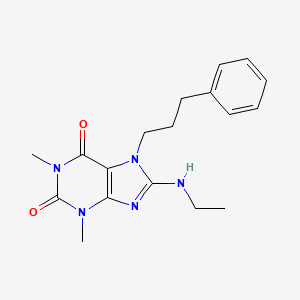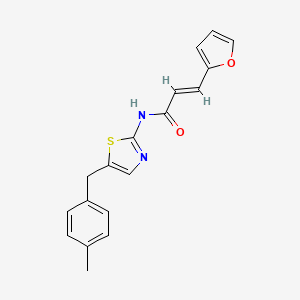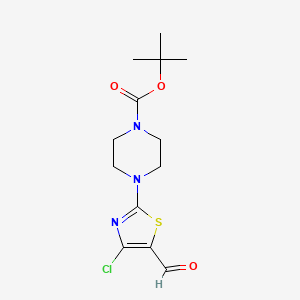
Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate: is a chemical compound with a complex structure that includes a thiazole ring, a piperazine ring, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Thiazole Formation: The thiazole ring is often formed through a cyclization reaction involving a chloro-substituted precursor and a formyl group.
Piperazine Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction with an appropriate amine.
Esterification: The tert-butyl ester group is introduced through an esterification reaction with tert-butanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The chloro group can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using amines, alcohols, or thiols under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate is used to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: In industry, this compound is used in the production of specialty chemicals and materials, leveraging its unique chemical properties for various applications.
Mecanismo De Acción
The mechanism by which tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to receptors or enzymes, leading to biological responses.
Molecular Targets and Pathways:
Receptors: Binding to specific receptors can modulate signaling pathways and cellular responses.
Enzymes: Inhibition or activation of enzymes can alter metabolic processes and biochemical reactions.
Comparación Con Compuestos Similares
Tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate: is structurally similar to other thiazole-containing compounds, such as:
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-4-ylcarbamate
Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl-1,3-thiazol-4-ylcarbamate
Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and the presence of both a chloro and formyl group on the thiazole ring, which can lead to unique reactivity and biological activity.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms
Propiedades
IUPAC Name |
tert-butyl 4-(4-chloro-5-formyl-1,3-thiazol-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-13(2,3)20-12(19)17-6-4-16(5-7-17)11-15-10(14)9(8-18)21-11/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSHSMMXSITYEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=C(S2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2974704.png)
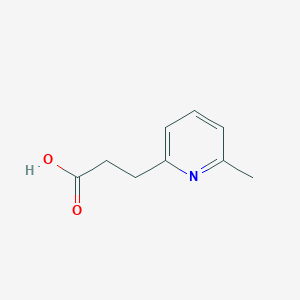
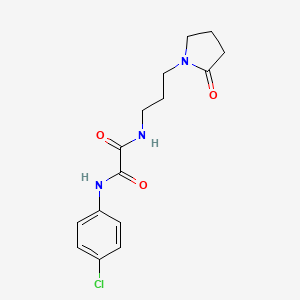
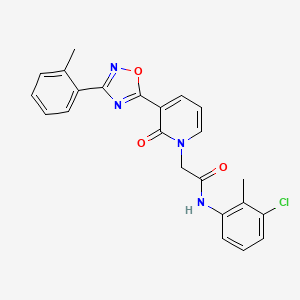
![2-{[1-(Propan-2-yl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2974710.png)
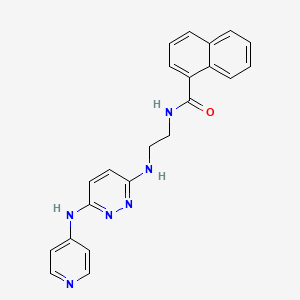
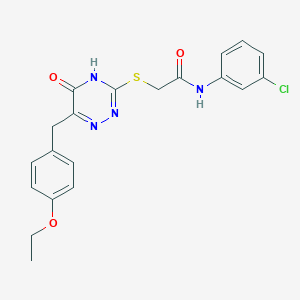
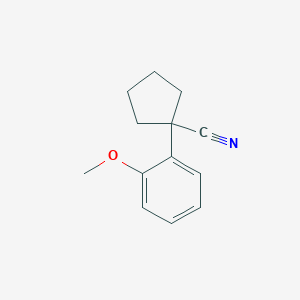
![1-(2,5-dimethoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2974720.png)
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2974721.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2974722.png)
